molecular formula C9H13BrN2S B6349918 {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326814-32-7

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349918
CAS No.: 1326814-32-7
M. Wt: 261.18 g/mol
InChI Key: RFSISZUZFKKYAH-UHFFFAOYSA-N
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Description

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C9H13BrN2S It is known for its unique structure, which includes a sulfanyl group attached to a methanimidamide moiety

Mechanism of Action

Target of Action

The primary targets of 3-Methylbenzyl Carbamimidothioate Hydrobromide are currently unknown. This compound is a derivative of carbamimidothioates, which have been studied for their potential applications in various fields . .

Mode of Action

Carbamimidothioates, in general, have been synthesized using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature . The interaction of this compound with its potential targets and the resulting changes are yet to be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 3-methylbenzyl chloride with thiourea, followed by the addition of hydrobromic acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Azides and nitriles

Scientific Research Applications

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Comparison with Similar Compounds

Similar Compounds

  • {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrochloride
  • {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide sulfate
  • {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide nitrate

Uniqueness

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to its specific counterion (hydrobromide), which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrobromide salt form may also exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methylphenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.BrH/c1-7-3-2-4-8(5-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSISZUZFKKYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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